molecular formula C14H14N2O3 B14230031 5-Amino-2-(2-methoxyanilino)benzoic acid CAS No. 765288-63-9

5-Amino-2-(2-methoxyanilino)benzoic acid

Katalognummer: B14230031
CAS-Nummer: 765288-63-9
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: POFMLGADENSYSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(2-methoxyanilino)benzoic acid is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzoic acid, featuring an amino group at the 5-position and a 2-methoxyanilino group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-methoxyanilino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylbenzoic acid with 2-methoxyaniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot synthesis method. This approach allows for the efficient preparation of the compound with high yields, often ranging from 84% to 99% . The process involves the use of readily available starting materials and optimized reaction conditions to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(2-methoxyanilino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(2-methoxyanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-(2-methoxyanilino)benzoic acid is unique due to the presence of both the amino group and the 2-methoxyanilino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

765288-63-9

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

5-amino-2-(2-methoxyanilino)benzoic acid

InChI

InChI=1S/C14H14N2O3/c1-19-13-5-3-2-4-12(13)16-11-7-6-9(15)8-10(11)14(17)18/h2-8,16H,15H2,1H3,(H,17,18)

InChI-Schlüssel

POFMLGADENSYSE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.